molecular formula C7H10ClFN2O2S B1469351 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride CAS No. 1192348-19-8

2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride

Cat. No. B1469351
Key on ui cas rn: 1192348-19-8
M. Wt: 240.68 g/mol
InChI Key: ZEVLYIJRWXWQPB-UHFFFAOYSA-N
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Patent
US07985862B2

Procedure details

(Step 3) To a solution of N-(5-fluoro-2-sulfamoylbenzyl)acetamide obtained in Step 2 (2.7 g) in ethanol (20 ml) was added hydrochloric acid (10 ml) at room temperature, and the mixture was stirred with heating under reflux for 3 hr, and then overnight at 80° C. The solvent was evaporated under reduced pressure. The residue was collected by filtration, and washed with diethyl ether to give 2-(aminomethyl)-4-fluorobenzenesulfonamide hydrochloride (1.49 g) as a white solid.
Name
N-(5-fluoro-2-sulfamoylbenzyl)acetamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:13](=[O:16])(=[O:15])[NH2:14])=[C:6]([CH:12]=1)[CH2:7][NH:8]C(=O)C.[ClH:17]>C(O)C>[ClH:17].[NH2:8][CH2:7][C:6]1[CH:12]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[S:13]([NH2:14])(=[O:16])=[O:15] |f:3.4|

Inputs

Step One
Name
N-(5-fluoro-2-sulfamoylbenzyl)acetamide
Quantity
2.7 g
Type
reactant
Smiles
FC=1C=CC(=C(CNC(C)=O)C1)S(N)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=C(C=CC(=C1)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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